

2-Chloro-6-fluoro-3-methoxyaniline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methoxyaniline

Cat. No.: B2932888

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-fluoro-3-methoxyaniline** for Advanced Research

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to innovation. Substituted anilines, in particular, serve as foundational precursors for a vast array of bioactive molecules and advanced materials. **2-Chloro-6-fluoro-3-methoxyaniline** emerges as a compound of significant interest, offering a unique substitution pattern that provides chemists with precise control over steric and electronic properties. The presence of chloro, fluoro, and methoxy groups on the aniline core creates a unique chemical environment, influencing reactivity, intermolecular interactions, and metabolic stability.^{[1][2]}

This guide provides an in-depth technical overview of **2-Chloro-6-fluoro-3-methoxyaniline**, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to provide field-proven insights into its physicochemical properties, spectroscopic characterization, plausible synthetic routes, chemical reactivity, and safe handling protocols. This document is structured to serve as a practical and authoritative resource for leveraging this compound in advanced research and development projects.

Section 1: Core Physicochemical Properties

The physical and chemical properties of a molecule are the foundation upon which its applications are built. For **2-Chloro-6-fluoro-3-methoxyaniline**, these properties are dictated by the interplay of its amine, chloro, fluoro, and methoxy functional groups. The data presented below has been consolidated from chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	1017777-58-0	[3] [4]
Molecular Formula	C ₇ H ₇ ClFNO	[3]
Molecular Weight	175.59 g/mol	[3]
Appearance	Expected to be a solid or semi-solid	
Purity (Typical)	≥95%	[3]
Predicted XLogP3	~2.0-2.5 (Estimated based on similar structures)	[5]
Predicted pKa	~2-3 (Estimated, aniline pKa lowered by EWGs)	
Predicted Solubility	Sparingly soluble in water; soluble in organic solvents like DCM, EtOAc, MeOH	

Expert Insight: The electron-withdrawing nature of the chlorine and fluorine atoms significantly reduces the basicity of the aniline nitrogen, lowering its pKa compared to unsubstituted aniline. This has direct implications for its reactivity and its behavior in biological systems. The methoxy group, while electron-donating through resonance, has a lesser impact due to the overwhelming inductive effects of the halogens.

Section 2: Spectroscopic Characterization: A Predictive and Practical Guide

Definitive structural confirmation is the bedrock of chemical research. While a comprehensive public spectral database for **2-Chloro-6-fluoro-3-methoxyaniline** is not readily available, this

section provides a validated protocol for its characterization and a predictive analysis of its expected spectral signatures, based on data from analogous compounds.[6][7]

Predicted Spectroscopic Data

The following table outlines the expected spectral features, which are crucial for confirming the identity and purity of the compound during synthesis or upon receipt from a supplier.

Technique	Expected Features
¹ H NMR	δ 6.5-7.5 ppm: Two aromatic protons, appearing as doublets or doublet of doublets due to H-F and H-H coupling. δ ~4.0 ppm: A broad singlet corresponding to the two amine (-NH ₂) protons. δ ~3.9 ppm: A singlet corresponding to the three methoxy (-OCH ₃) protons.
¹³ C NMR	δ 140-160 ppm: Aromatic carbons attached to F, O, and N will be downfield, with characteristic C-F coupling constants (¹ JCF ~240 Hz). δ 110-130 ppm: Aromatic carbons attached to Cl and H. δ ~56 ppm: Methoxy carbon (-OCH ₃).
FT-IR (KBr)	3350-3500 cm ⁻¹ : N-H stretching (two bands for primary amine). 2850-3000 cm ⁻¹ : C-H stretching (aromatic and aliphatic). 1600-1620 cm ⁻¹ : N-H bending. 1200-1300 cm ⁻¹ : C-O stretching (aryl ether). 1000-1100 cm ⁻¹ : C-F stretching. 700-850 cm ⁻¹ : C-Cl stretching.
Mass Spec (EI)	M ⁺ at m/z 175/177: A characteristic molecular ion peak with a ~3:1 ratio, indicative of the presence of one chlorine atom. Fragmentation: Expect loss of CH ₃ , OCH ₃ , and Cl.

Protocol 2.1: Standardized Spectroscopic Analysis

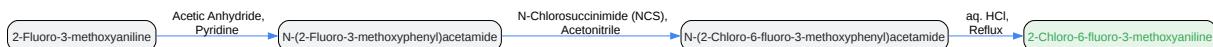
This protocol ensures reproducible and high-quality data for structural verification.

1. Sample Preparation:

- NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.^[6] Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
- FT-IR: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogenous mixture is formed. Press the mixture into a transparent pellet using a hydraulic press.^[7]
- MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as methanol or acetonitrile.

2. Data Acquisition:

- NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use standard pulse programs. For ¹³C, ensure a sufficient number of scans (e.g., 1024) and a relaxation delay of at least 2 seconds for accurate integration of all carbon signals.^[6]
- FT-IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan with an empty pellet holder or pure KBr pellet.^[6]
- MS: Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet. Acquire data in both positive and negative ion modes if using ESI, or in EI mode to observe fragmentation patterns.


3. Data Analysis:

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Compare the observed chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios with the predicted values and data from structurally related molecules to confirm the structure of **2-Chloro-6-fluoro-3-methoxyaniline**.^[8]

Section 3: Synthesis and Purification Workflow

A reliable synthetic route is crucial for obtaining high-purity material for research. While specific literature on the synthesis of **2-Chloro-6-fluoro-3-methoxyaniline** is sparse, a logical and efficient pathway can be proposed based on established organohalogen chemistry. The following multi-step synthesis starts from the commercially available 2-fluoro-3-methoxyaniline.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Chloro-6-fluoro-3-methoxyaniline**.

Protocol 3.1: Laboratory-Scale Synthesis

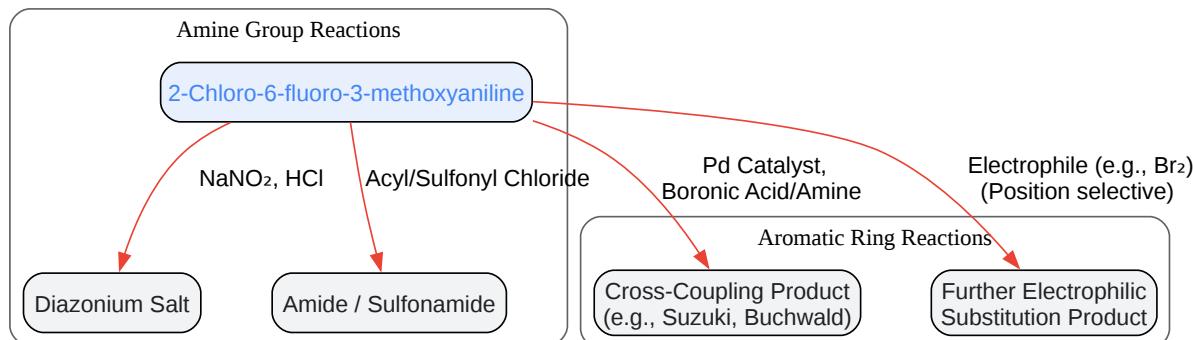
Causality Statement: This protocol employs a protection-chlorination-deprotection strategy. The initial acetylation of the amine group (Step 1) is critical to prevent side reactions and to deactivate the ring slightly, allowing for more controlled chlorination. N-Chlorosuccinimide (NCS) is chosen as a mild and selective chlorinating agent for the activated aromatic ring (Step 2). The final acidic hydrolysis (Step 3) efficiently removes the acetyl protecting group to yield the target aniline.

Step 1: Acetylation of 2-Fluoro-3-methoxyaniline

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in pyridine (5-10 volumes).
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-fluoro-3-methoxyphenyl)acetamide.

Step 2: Regioselective Chlorination

- Dissolve the crude acetamide from Step 1 in acetonitrile (10 volumes).


- Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. Note: The chlorine is directed ortho to the activating acetamido group and ortho to the fluorine, leading to the desired 2-chloro-6-fluoro substitution pattern.
- Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
- Once complete, remove the acetonitrile under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry over anhydrous Na_2SO_4 , filter, and concentrate to yield crude N-(2-chloro-6-fluoro-3-methoxyphenyl)acetamide.

Step 3: Hydrolysis to **2-Chloro-6-fluoro-3-methoxyaniline**

- To the crude product from Step 2, add a mixture of ethanol and 6M aqueous HCl (1:1 v/v).
- Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.
- Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
- Extract the product with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure **2-Chloro-6-fluoro-3-methoxyaniline**.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The utility of **2-Chloro-6-fluoro-3-methoxyaniline** lies in its predictable reactivity, which allows for its incorporation into more complex molecular architectures. The substituents provide a powerful toolkit for modulating the properties of the final compound.^[9]

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **2-Chloro-6-fluoro-3-methoxyaniline**.

Key Reactive Sites:

- The Amine (-NH₂) Group: This is the primary site for reactions such as diazotization (to form diazonium salts for Sandmeyer-type reactions), acylation (to form amides), and sulfonylation (to form sulfonamides). These transformations are fundamental in building larger molecules.
- The Aromatic Ring: The ring is activated towards electrophilic substitution, though the positions are heavily directed by the existing substituents. The C4 and C5 positions are the most likely sites for further functionalization. More importantly, the chloro-substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds, which are critical in modern drug synthesis.

Role in Drug Development:

- Scaffold Engineering: The chloro and fluoro groups can engage in halogen bonding and other specific interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.^[2]

- Metabolic Stability: The fluorine atom at the C6 position can block metabolic oxidation at that site, a common strategy used to improve the pharmacokinetic profile of a drug candidate.
- Modulating Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and its presence, along with the halogens, allows for fine-tuning of properties like lipophilicity (LogP) and solubility.[\[1\]](#)
- Versatile Intermediate: This compound is an excellent precursor for synthesizing more complex heterocyclic systems, which are prevalent in pharmaceuticals. For example, similar anilines are used as key intermediates for APIs like the anti-inflammatory drug lumiracoxib. [\[10\]](#)[\[11\]](#)

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. While specific toxicity data for **2-Chloro-6-fluoro-3-methoxyaniline** is limited, a conservative approach based on data for structurally related compounds is warranted.[\[12\]](#)[\[13\]](#) For instance, the related compound 2-Chloro-6-fluoroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[\[14\]](#)[\[15\]](#)

Protocol 5.1: Safe Handling and Emergency Procedures

1. Personal Protective Equipment (PPE):

- Always wear a lab coat, nitrile gloves, and chemical safety goggles.
- All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[13\]](#)

2. Handling and Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Keep in a dark place, under an inert atmosphere, and at recommended temperatures (e.g., 2-8°C) for long-term stability.

3. Accidental Release Measures:

- In case of a spill, evacuate the area.

- Use personal protective equipment and absorb the spill with an inert material (e.g., vermiculite, sand).
- Collect the waste in a sealed container for proper disposal.[13]

4. First-Aid Measures:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
- Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Conclusion

2-Chloro-6-fluoro-3-methoxyaniline represents a strategically designed chemical building block with significant potential for applications in drug discovery and materials science. Its unique substitution pattern offers a sophisticated tool for researchers to control molecular properties and explore novel chemical space. By understanding its core properties, employing rigorous spectroscopic and synthetic protocols, and adhering to strict safety guidelines, scientists can effectively unlock the full potential of this versatile compound.

References

- PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. National Center for Biotechnology Information.
- ChemUniverse. (n.d.). **2-CHLORO-6-FLUORO-3-METHOXYANILINE** [P41119].
- LookChem. (n.d.). **2-CHLORO-6-FLUORO-3-METHOXYANILINE** Safety Data Sheets(SDS).
- PubChem. (n.d.). 2-Chloro-6-fluoroaniline. National Center for Biotechnology Information.
- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
- ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. drughunter.com [drughunter.com]
- 2. youtube.com [youtube.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Chloro-6-fluoro-3,5-dimethoxyaniline | C8H9ClFNO2 | CID 18444743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinfo.com [nbinfo.com]
- 11. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 2-CHLORO-6-FLUORO-3-METHOXYANILINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [2-Chloro-6-fluoro-3-methoxyaniline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2932888#2-chloro-6-fluoro-3-methoxyaniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com